2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline
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Overview
Description
2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline is an organic compound with the molecular formula C14H19F3N2O and a molecular weight of 288.31 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(2-bromoethoxy)-5-(trifluoromethyl)aniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride: Similar in structure but with a pyridine ring instead of an aniline ring.
2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine: Another similar compound with a pyridine ring.
Uniqueness
2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline is unique due to its specific combination of a piperidine ring and a trifluoromethyl group attached to an aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c15-14(16,17)11-4-5-13(12(18)10-11)20-9-8-19-6-2-1-3-7-19/h4-5,10H,1-3,6-9,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMXKPYXDIADDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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